3-Pentenoic acid, 2-amino-4-methyl-5-phosphono-, (S-(E))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of CGP37849 involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity through rigorous quality control measures .
化学反応の分析
CGP37849 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution can produce various substituted analogs .
科学的研究の応用
CGP37849 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study NMDA receptor function and its role in various chemical processes
Biology: The compound is employed in research to understand the biological mechanisms underlying NMDA receptor-mediated processes
Medicine: CGP37849 has been investigated for its potential therapeutic effects in treating epilepsy, depression, and anxiety disorders
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and other industrial applications
作用機序
CGP37849 exerts its effects by competitively antagonizing the NMDA receptor . This receptor is involved in synaptic plasticity, memory function, and excitatory neurotransmission. By blocking the receptor, CGP37849 can modulate these processes, leading to its anticonvulsant, antidepressant, and anxiolytic effects . The molecular targets and pathways involved include the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways .
類似化合物との比較
CGP37849 is unique compared to other NMDA receptor antagonists due to its high potency and selectivity . Similar compounds include:
MK-801: Another NMDA receptor antagonist, but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it has a different binding profile compared to CGP37849.
Amantadine: Also an NMDA receptor antagonist, but with additional antiviral properties.
These compounds share some similarities in their mechanism of action but differ in their specific applications and effects .
特性
CAS番号 |
116049-52-6 |
---|---|
分子式 |
C6H12NO5P |
分子量 |
209.14 g/mol |
IUPAC名 |
(E,2S)-2-amino-4-methyl-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m0/s1 |
InChIキー |
BDYHNCZIGYIOGJ-FYTLMZHYSA-N |
異性体SMILES |
C/C(=C\[C@@H](C(=O)O)N)/CP(=O)(O)O |
正規SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。